
3-(2-Chloro-6-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-6-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine core substituted with phenyl and chloro-methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
化学反应分析
Types of Reactions
3-(2-Chloro-6-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
科学研究应用
3-(2-Chloro-6-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 3-(2-Chloro-6-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis.
相似化合物的比较
Similar Compounds
- 2-Chloro-6-methylphenyl isocyanate
- 3-(2-Chloro-6-methylphenyl)-2,6-diphenylpyrimidine
Uniqueness
3-(2-Chloro-6-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
89069-87-4 |
|---|---|
分子式 |
C23H17ClN2O |
分子量 |
372.8 g/mol |
IUPAC 名称 |
3-(2-chloro-6-methylphenyl)-2,6-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C23H17ClN2O/c1-16-9-8-14-19(24)22(16)26-21(27)15-20(17-10-4-2-5-11-17)25-23(26)18-12-6-3-7-13-18/h2-15H,1H3 |
InChI 键 |
WFLBRXKVTKRDOH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)N2C(=O)C=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


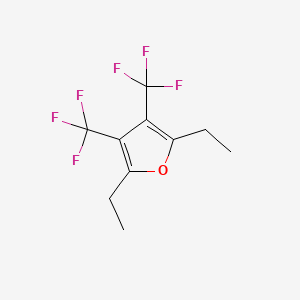
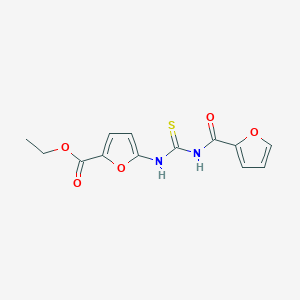
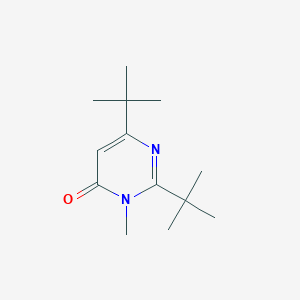
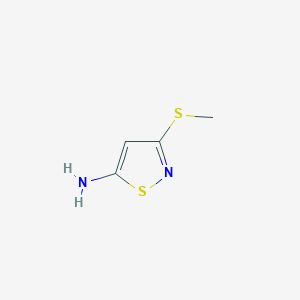
![6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12906007.png)
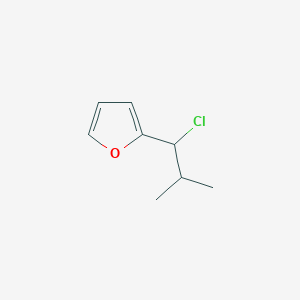
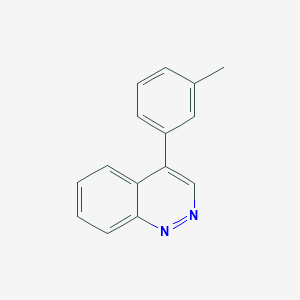

![1-Benzyl-2-[(2-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B12906028.png)
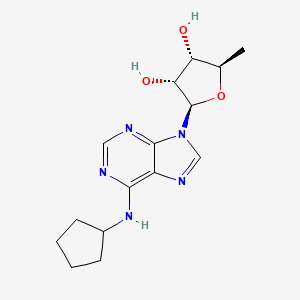
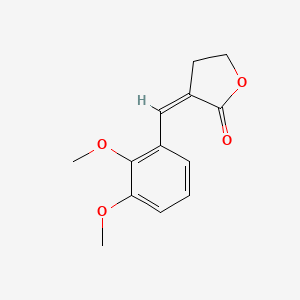

![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B12906049.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide](/img/structure/B12906051.png)
